Cas no 1164555-25-2 ((2R)-1-[(furan-2-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid)

(2R)-1-[(Furan-2-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid is a chiral pyrrolidinone derivative featuring a furanmethyl substituent at the nitrogen position. Its stereospecific (2R) configuration ensures precise molecular interactions, making it valuable in asymmetric synthesis and pharmaceutical research. The compound’s lactam and carboxylic acid functionalities enhance its reactivity, enabling applications in peptide mimetics and heterocyclic chemistry. Its furan moiety offers additional versatility for further functionalization. High purity and well-defined stereochemistry make it suitable for use as a building block in drug discovery and bioactive molecule development. The compound’s stability under standard conditions further supports its utility in synthetic workflows.
(2R)-1-[(furan-2-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid structure
1164555-25-2 structure
Product Name:(2R)-1-[(furan-2-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid
CAS No:1164555-25-2
MF:C10H11NO4
MW:209.198642969131
CID:4574492
Update Time:2025-08-05

(2R)-1-[(furan-2-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-[(furan-2-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid
    • Inchi: 1S/C10H11NO4/c12-9-4-3-8(10(13)14)11(9)6-7-2-1-5-15-7/h1-2,5,8H,3-4,6H2,(H,13,14)/t8-/m1/s1
    • InChI Key: WFRUAHFHGTZGCE-MRVPVSSYSA-N
    • SMILES: C(O)(=O)[C@H]1CCC(=O)N1CC1=CC=CO1

(2R)-1-[(furan-2-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid Pricemore >>

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1164555-25-2 >90%
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Additional information on (2R)-1-[(furan-2-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid

Comprehensive Overview of (2R)-1-[(furan-2-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid (CAS No. 1164555-25-2): Properties, Applications, and Research Insights

The compound (2R)-1-[(furan-2-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid (CAS No. 1164555-25-2) is a chiral pyrrolidine derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a furan-2-ylmethyl group and a 5-oxopyrrolidine-2-carboxylic acid moiety, makes it a valuable intermediate for drug discovery and organic synthesis. Researchers are increasingly interested in this compound due to its stereospecificity and potential bioactivity, aligning with the growing demand for enantiomerically pure molecules in modern medicine.

In recent years, the scientific community has focused on pyrrolidine derivatives like 1164555-25-2 for their role in designing protease inhibitors and neuromodulators. The furan ring in its structure contributes to enhanced binding affinity with biological targets, a feature highlighted in computational drug design studies. This aligns with current trends in AI-driven molecular docking and fragment-based drug discovery, where such heterocyclic compounds are frequently screened for therapeutic potential.

The synthesis of (2R)-1-[(furan-2-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid typically involves asymmetric hydrogenation or enzymatic resolution methods, reflecting the pharmaceutical industry's shift toward green chemistry and biocatalysis. Analytical techniques like HPLC chiral separation and NMR stereochemical analysis are crucial for verifying its enantiopurity, addressing the stringent quality requirements for chiral intermediates in FDA-approved drug development.

From a commercial perspective, the demand for high-purity chiral building blocks such as CAS 1164555-25-2 has surged, driven by advancements in personalized medicine and targeted therapies. Patent databases reveal its utility in prodrug formulations, particularly for CNS disorders—a hot topic in neuropharmacology research. Its stability under physiological pH conditions also makes it attractive for oral drug delivery systems, a key focus area in formulation science.

Environmental and safety studies indicate that this compound exhibits favorable biodegradation profiles compared to traditional synthetic intermediates, resonating with the pharmaceutical industry's emphasis on sustainable chemistry. Researchers are exploring its derivatives as potential bioisosteres for improving drug metabolic stability, a strategy gaining traction in medicinal chemistry optimization projects worldwide.

In analytical applications, 1164555-25-2 serves as a reference standard for method development in LC-MS metabolomics, particularly for studying endogenous metabolite pathways. Its distinct UV absorption characteristics enable sensitive detection in complex matrices, addressing challenges in bioanalytical method validation—a frequent search query among analytical scientists.

The compound's crystalline properties have drawn attention in pharmaceutical cocrystal engineering, where researchers aim to enhance drug solubility without molecular modification. This application aligns with the industry's pursuit of Formulation 4.0 technologies, combining computational prediction with experimental validation to accelerate development timelines.

Emerging studies suggest potential applications of (2R)-1-[(furan-2-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid in peptide mimetics design, particularly for GPCR-targeted therapies. Its structural flexibility allows for diverse conformational constraints in lead optimization—a critical aspect in structure-activity relationship (SAR) studies frequently discussed in drug discovery forums.

Quality control protocols for CAS 1164555-25-2 emphasize rigorous chiral purity testing using advanced techniques like circular dichroism spectroscopy. These procedures address regulatory concerns about enantiomeric impurities in active pharmaceutical ingredients (APIs), a subject of increasing scrutiny in ICH guideline compliance discussions.

Future research directions may explore the compound's utility in PROTAC technology as a linker component, leveraging its balanced hydrophilicity and structural rigidity. Such applications would position it at the forefront of targeted protein degradation strategies—one of the most searched topics in contemporary drug discovery literature.

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